molecular formula C18H19NO6S4 B2808057 2,5-dimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896349-30-7

2,5-dimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide

Cat. No. B2808057
M. Wt: 473.59
InChI Key: LZBJVGKMRBCLGB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The presence of the dimethoxyphenyl group suggests that it might have properties similar to other compounds with this group .


Molecular Structure Analysis

The molecular structure of a compound can greatly influence its properties and reactivity. This compound contains several functional groups, including sulfonamide, thiophene, and dimethoxyphenyl groups, which can all contribute to its overall properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would likely involve the functional groups present in its structure. For example, the sulfonamide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of polar functional groups like sulfonamide could increase the compound’s water solubility .

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

Benzenesulfonamide derivatives, such as 2,5-dimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide, play a significant role in synthetic organic chemistry, particularly in the construction of heterocyclic compounds. These compounds are utilized in Directed ortho Metalation (DoM) methodologies, allowing for the generation of complex heterocyclic structures with potential pharmacological activities. The ability of sulfonamides to act as Directed Metalation Groups (DMGs) opens up vast possibilities in the synthesis of diverse heterocyclic frameworks, contributing to the development of novel therapeutic agents (Familoni, 2002).

Metal Coordination and Structural Studies

The structural versatility of sulfonamide derivatives extends to their role in metal coordination chemistry. N-[2-(Pyridin-2-yl)ethyl]-derivatives of sulfonamides demonstrate the potential to act as ligands for metal coordination, contributing to the understanding of molecular and supramolecular structures in coordination complexes. This attribute is crucial for the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers with specific functionalities, impacting areas such as catalysis, molecular recognition, and material science (Jacobs, Chan, & O'Connor, 2013).

Physicochemical and Analytical Applications

Sulfonamide derivatives also find applications in physicochemical and analytical fields. For instance, dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide derivatives have been synthesized and characterized for their potential as probes for calcium ion capturing. This application is particularly relevant in analytical chemistry, where the detection and quantification of metal ions in various matrices are essential for environmental monitoring, biological studies, and industrial processes (Hussain, Asiri, & Rahman, 2020).

Implications in Tautomerism Studies

The study of tautomerism in benzenesulfonamide derivatives, such as those containing dimethoxy groups, provides valuable insights into the structural dynamics and stability of these compounds. Understanding tautomerism is crucial for the development of pharmaceuticals, as it can significantly affect a drug's pharmacokinetic and pharmacodynamic properties. Research in this area contributes to the optimization of drug design and the enhancement of therapeutic efficacy (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve testing its biological activity and toxicity .

properties

IUPAC Name

2,5-dimethoxy-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S4/c1-24-13-7-8-14(25-2)16(11-13)29(22,23)19-12-17(15-5-3-9-26-15)28(20,21)18-6-4-10-27-18/h3-11,17,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBJVGKMRBCLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

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